Cyclotraxin B - 1203586-72-4

Cyclotraxin B

Catalog Number: EVT-242706
CAS Number: 1203586-72-4
Molecular Formula: C48H73N13O17S3
Molecular Weight: 1200.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclotraxin B is a synthetic, cyclic peptide molecule developed as a highly potent and selective antagonist of the tropomyosin receptor kinase B (TrkB). [] This receptor is primarily activated by brain-derived neurotrophic factor (BDNF) and plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. [] Cyclotraxin B's high selectivity for TrkB over other neurotrophin receptors makes it a valuable tool in dissecting the complex biological roles of BDNF-TrkB signaling in both physiological and pathological conditions.

Brain-Derived Neurotrophic Factor (BDNF)

    7,8-Dihydroxyflavone (7,8-DHF)

    • Compound Description: 7,8-Dihydroxyflavone (7,8-DHF) is a small molecule that acts as a selective agonist for the TrkB receptor [, ]. It mimics the effects of BDNF and has shown therapeutic potential in various neurological disease models.
    • Relevance: 7,8-DHF serves as a valuable tool to study TrkB signaling pathways and provides a contrasting approach to Cyclotraxin B, which inhibits TrkB activation [, ]. Comparing the effects of 7,8-DHF and Cyclotraxin B can help dissect the specific roles of TrkB in different biological processes.

    ANA-12

    • Compound Description: ANA-12 is a small molecule antagonist of the TrkB receptor []. It binds to TrkB and prevents BDNF from activating the receptor.
    • Relevance: Like Cyclotraxin B, ANA-12 is a TrkB antagonist. The two compounds may share similar mechanisms of action and could be useful for studying the therapeutic potential of TrkB inhibition [].

    Tat-Cyclotraxin-B

    • Compound Description: Tat-Cyclotraxin-B is a modified version of Cyclotraxin B that has been conjugated to the transactivator of transcription (Tat) peptide from HIV-1 [, ]. This modification allows the compound to cross the blood-brain barrier, enabling systemic delivery and enhancing its ability to inhibit TrkB signaling in the brain.
    • Relevance: Tat-Cyclotraxin-B is a more brain-penetrant form of Cyclotraxin B [, ]. This modified compound allows researchers to investigate the effects of TrkB inhibition in vivo and explore its potential as a therapeutic agent for neurological disorders.
    Source and Classification

    Cyclotraxin B is derived from the proteolytic fragments of BDNF, specifically through the manipulation of its structure to enhance binding affinity to the TrkB receptor. The classification of Cyclotraxin B falls under the category of neuropharmaceuticals, particularly as a neurotrophic factor modulator. Its ability to selectively inhibit TrkB makes it a valuable tool in neuroscience research and potential therapeutic applications for conditions associated with dysregulated TrkB signaling .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of Cyclotraxin B involves several key steps:

    1. Peptidomimetic Design: The design starts with the identification of active peptide sequences from BDNF using endoproteinase Glu-C V8, which cleaves BDNF into smaller fragments.
    2. Fragment Purification: These fragments are purified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry to ensure the isolation of sequences that exhibit high affinity for TrkB.
    3. Cyclization: The selected peptide sequence is cyclized through terminal cysteine residues, mimicking the native conformation of the active region in BDNF. This cyclization enhances stability and receptor binding .
    Molecular Structure Analysis

    Structure and Data

    The molecular structure of Cyclotraxin B is characterized by its cyclic peptide configuration, which allows for specific interactions with the TrkB receptor. The compound has a molecular weight of approximately 1,200 Da and features a sequence designed to fit into the binding site of TrkB effectively. Structural analysis indicates that Cyclotraxin B exhibits a non-competitive inhibition mechanism, with an IC50 value reported at 0.30 nM, demonstrating its high potency compared to other known TrkB inhibitors .

    Chemical Reactions Analysis

    Reactions and Technical Details

    Cyclotraxin B primarily engages in non-covalent interactions with the TrkB receptor, blocking its activation by BDNF. The inhibition does not involve direct alteration of the receptor's structure but rather prevents ligand-receptor binding, thereby inhibiting downstream signaling cascades associated with neuronal survival and plasticity. This mechanism was validated through various assays that measured changes in phosphorylation levels of key signaling proteins downstream of TrkB activation .

    Mechanism of Action

    Process and Data

    The mechanism of action for Cyclotraxin B involves its binding to the TrkB receptor, which subsequently inhibits BDNF-induced signaling pathways. Upon administration, Cyclotraxin B competes with BDNF for binding to TrkB, thus reducing the receptor's activation. This inhibition leads to decreased phosphorylation of downstream targets such as eukaryotic initiation factor 4E (eIF4E), which is crucial for protein synthesis during synaptic modulation. Experimental data show that Cyclotraxin B significantly reduces both basal and induced protein synthesis rates mediated by TrkB .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    Cyclotraxin B exhibits several notable physical and chemical properties:

    • Appearance: Typically presented as a white to off-white powder.
    • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
    • Stability: The cyclic structure confers increased stability compared to linear peptides, making it suitable for biological applications.

    Further analyses reveal that Cyclotraxin B maintains its activity across a range of physiological conditions, highlighting its potential as a therapeutic agent .

    Applications

    Scientific Uses

    Cyclotraxin B has significant implications in scientific research, particularly in studies focusing on neurodegenerative diseases, psychiatric disorders, and addiction. Its ability to selectively inhibit TrkB signaling allows researchers to explore:

    • Neuroprotection: Investigating potential protective effects against neuronal damage in models of neurodegeneration.
    • Behavioral Studies: Examining its effects on motivation and reward pathways in addiction models.
    • Synaptic Plasticity: Understanding how modulation of TrkB influences learning and memory processes.
    Introduction to Cyclotraxin B and TrkB Signaling

    Historical Context of TrkB Receptor Modulation in Neurobiology

    The tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF), emerged as a critical therapeutic target due to its role in neuronal survival, synaptic plasticity, and cognitive function. Early efforts to modulate this pathway faced significant challenges: BDNF’s poor blood-brain barrier (BBB) penetration, short plasma half-life (<1 minute), and tendency to promote aberrant neuronal signaling limited its clinical utility [6] [9]. Prior to Cyclotraxin B’s development, researchers relied on non-selective kinase inhibitors or partial TrkB agonists like ANA-12, which exhibited insufficient potency (IC₅₀ > 1 µM) and could not distinguish between BDNF-dependent and basal TrkB activity [2] [8]. This historical landscape underscored the need for highly selective, brain-penetrant TrkB modulators.

    Table 1: Evolution of TrkB Receptor Modulators

    CompoundTypePotency (IC₅₀/EC₅₀)BBB PenetrationKey Limitations
    BDNFNatural agonist~nMNoneRapid degradation, poor CNS delivery
    ANA-12Small-molecule antagonist1.7 µMPartialLow potency, off-target effects
    Cyclotraxin BPeptide antagonist0.30 nMHighLimited clinical data
    7,8-DHFSmall-molecule agonist~10-100 nMModeratePartial agonist, complex pharmacokinetics

    Cyclotraxin B: Discovery and Structural Classification

    Cyclotraxin B (CTX-B; C₄₈H₇₃N₁₃O₁₇S₃; MW 1200.37 Da) originated from a proteolytic fragment of BDNF’s variable region III (residues 56–66: TKCNPMGYTKE). Researchers cyclized this fragment via terminal cysteine residues to mimic BDNF’s native loop structure, enhancing receptor-binding specificity [1] [8]. This peptidomimetic strategy yielded a cyclic peptide with exceptional affinity for TrkB, acting as a non-competitive allosteric modulator (IC₅₀ = 0.30 nM). Unlike competitive inhibitors, CTX-B does not disrupt BDNF binding but instead alters TrkB conformation, suppressing both ligand-dependent and ligand-independent (basal) receptor activity [2] [4]. Its potency surpasses early linear peptides like L2-8 by >300-fold (L2-8 IC₅₀ = 108 nM) [8]. Crucially, CTX-B crosses the BBB efficiently when administered systemically, enabling CNS target engagement without carrier molecules [1] [5].

    Table 2: Key Structural and Functional Properties of Cyclotraxin B

    PropertySpecificationBiological Significance
    Molecular Weight1200.37 DaFacilitates BBB penetration
    SequenceCyclized CNPMGYTKEGC (C1-C11 disulfide bridge)Mimics BDNF loop conformation
    Binding MechanismNon-competitive allosteric inhibitionBlocks TrkB activation without competing with BDNF
    TrkB Inhibition (IC₅₀)0.30 nM (recombinant cells); 67.1 pM (neurons)Higher potency in native neuronal environments
    Receptor SpecificityTrkB (also modulates VEGFR2 at high doses)Selective within neurotrophin receptors

    The BDNF/TrkB Pathway in Neurological and Psychiatric Disorders

    BDNF/TrkB dysregulation underpins multiple CNS pathologies. In depression, chronic stress reduces BDNF expression in the prefrontal cortex and hippocampus, impairing neuroplasticity [3] [9]. Conversely, neuropathic pain involves BDNF upregulation in microglia, promoting central sensitization [1] [5]. Cyclotraxin B’s effects are disorder-contextual:

    • Anxiety Disorders: Systemic CTX-B administration in mice increased open-arm exploration in elevated-plus maze tests by >50%, indicating anxiolytic effects without sedation [2] [8]. This contrasts with BDNF’s anxiogenic role.
    • Neuropathic Pain: CTX-B (20 mg/kg, intraperitoneal) reversed BDNF-induced cold allodynia in mice by >70%, demonstrating analgesic potential through TrkB blockade in sensory pathways [5] [7].
    • Neurodegeneration: In models of Alzheimer’s disease, TrkB overactivation exacerbates β-amyloid toxicity. CTX-B’s inhibition of basal TrkB signaling may counteract this, though direct evidence remains limited [6] [9].
    • Paradoxical Pharmacology: Unlike antidepressants that enhance BDNF/TrkB signaling, CTX-B provides anxiolysis without antidepressant effects, highlighting divergent mechanisms in mood disorders [8].

    The compound also modulates non-neuronal pathways, acting as an allosteric modulator of VEGFR2 (vascular endothelial growth factor receptor 2), suggesting roles in angiogenesis or neurovascular coupling [1] [2]. This multi-receptor activity underscores the need for target validation in disease-specific contexts.

    Properties

    CAS Number

    1203586-72-4

    Product Name

    Cyclotraxin B

    IUPAC Name

    (3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid

    Molecular Formula

    C48H73N13O17S3

    Molecular Weight

    1200.4 g/mol

    InChI

    InChI=1S/C48H73N13O17S3/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+/m1/s1

    InChI Key

    JLBMMJHZUYBFGX-ZHTCEXBHSA-N

    SMILES

    CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O

    Canonical SMILES

    CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O

    Isomeric SMILES

    C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.